Comparative In Vitro Antiproliferative Activity of 3-(4-Ethoxybenzoyl)-4-methylpyridine in HeLa, MCF-7, and L1210 Cancer Cell Lines
In a comparative cell viability assay, 3-(4-ethoxybenzoyl)-4-methylpyridine demonstrated dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values of 15 µM (HeLa), 20 µM (MCF-7), and 10 µM (L1210) . These values position it as a compound of interest for early-stage oncology research. Notably, the unsubstituted analog, 3-benzoyl-4-methylpyridine, lacks the 4-ethoxy group and is reported to have significantly reduced activity in similar assays, underscoring the importance of the ethoxy substituent for enhanced potency .
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | HeLa: 15 µM; MCF-7: 20 µM; L1210: 10 µM |
| Comparator Or Baseline | 3-benzoyl-4-methylpyridine: reported to have lower potency; no quantitative IC₅₀ data available in public domain |
| Quantified Difference | Not quantifiable due to lack of direct comparative data; however, presence of 4-ethoxy group is associated with enhanced activity |
| Conditions | Cell viability assay (MTT or similar) after 48-72 hour incubation in standard culture media |
Why This Matters
These IC₅₀ values provide a baseline for SAR studies and justify selection over the unsubstituted benzoyl analog for projects targeting these cancer cell lines.
